AE-92686, specifically known as 11C-Lu AE92686, is a radioligand developed for imaging phosphodiesterase 10A (PDE10A) in the brain. This compound has shown significant potential for use in positron emission tomography (PET) imaging, particularly in understanding neurodegenerative diseases and psychiatric disorders. The compound exhibits high specificity and selectivity for PDE10A-expressing regions, making it a valuable tool in both research and clinical settings .
11C-Lu AE92686 is classified as a radiolabeled compound, specifically a triazolopyridine derivative. It is synthesized using carbon-11, a radioisotope commonly used in PET imaging. The compound was developed through collaborative efforts involving various institutions, including Amersham (GE Healthcare) and Uppsala University, focusing on its application in neuroimaging .
The synthesis of 11C-Lu AE92686 involves several key steps:
The molecular structure of 11C-Lu AE92686 features a triazolopyridine core with specific functional groups that enhance its binding affinity for PDE10A. The precise arrangement of atoms allows for selective interaction with the enzyme:
The compound's structural characteristics facilitate its role as an effective radioligand for imaging purposes.
The primary chemical reactions involving AE-92686 are related to its synthesis and labeling processes:
These reactions are critical for producing radioligands that retain high specificity for their target enzymes while ensuring adequate radiochemical properties for imaging applications.
The mechanism of action of 11C-Lu AE92686 involves selective binding to PDE10A, an enzyme implicated in various neurological conditions:
Upon administration, the compound binds to PDE10A in vivo, allowing for visualization through PET scans, thereby aiding in the assessment of neurological disorders.
Relevant data indicate that the compound's physical and chemical properties are conducive to its role in medical imaging.
11C-Lu AE92686 has several notable applications:
The ongoing research surrounding AE-92686 highlights its significance as a leading candidate for advancing our understanding of brain chemistry and pathology related to various neurological disorders.
Phosphodiesterase 10A (PDE10A) is a critical intracellular enzyme highly enriched in GABAergic medium spiny neurons (MSNs) of the striatum. It modulates dopaminergic and glutamatergic neurotransmission by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By degrading these secondary messengers, PDE10A regulates neuronal excitability and signal transduction in the basal ganglia. Specifically, it exerts opposing effects on the direct (striatonigral) and indirect (striatopallidal) pathways: inhibition amplifies D1 receptor-mediated cAMP signaling in the direct pathway while attenuating D2 receptor-mediated suppression of cAMP in the indirect pathway. This dual modulation positions PDE10A as a key integrator of motor and cognitive functions [1] [3] [7].
Altered PDE10A expression or activity is implicated in several neuropsychiatric disorders:
Non-invasive quantification of PDE10A density and distribution in living brains is essential for understanding its role in pathophysiology and drug development. Early radioligands (e.g., [¹⁸F]JNJ-42259152, [¹¹C]IMA107) faced limitations:
Radioligand | Striatal BPND | Substantia Nigra BPND | Key Limitations |
---|---|---|---|
[¹⁸F]JNJ-42259152 | 0.6–0.8 | Not reported | Polar metabolites crossing BBB |
[¹¹C]IMA107 | 2.2 | ~0.5 | Low signal in low-density regions |
[¹¹C]Lu AE92686 | 7.5 (human); 6.5 (NHP) | 3–5 (NHP) | None identified |
[¹¹C]Lu AE92686 (5,8-dimethyl-2-[2-((1-(¹¹C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine) was designed to overcome prior limitations. Its properties include:
In nonhuman primates (NHPs), [¹¹C]Lu AE92686 demonstrated:
Brain Region | Distribution Volume (VT) | BPND (SRTM) | Effect of Pretreatment |
---|---|---|---|
Putamen | 18.5 ± 3.2 | 13–17 | >90% reduction |
Substantia Nigra | 8.1 ± 1.5 | 3–5 | ~70% reduction |
Cerebellum | 1.5 ± 0.3 | Not applicable | No significant change |
Human studies confirmed:
Quantification in Low-Density Regions:The radioligand’s ability to quantify PDE10A in substantia nigra enables research into:
Application | Key Finding | Reference |
---|---|---|
Schizophrenia pathology | ↓ Striatal PDE10A ↔ cortical thinning, memory deficits | [7] [8] |
Huntington’s disease monitoring | Early ↓ PDE10A in striatum and extrastriatal regions | [4] |
Drug occupancy studies | Quantifies target engagement of PDE10A inhibitors | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: